molecular formula C23H25N3O3S B301764 Ethyl 4-({5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Ethyl 4-({5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Cat. No. B301764
M. Wt: 423.5 g/mol
InChI Key: XSZUFUYNSRUJSI-GVFZAWILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl 4-({5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate involves the inhibition of various enzymes and proteins that play a crucial role in the development and progression of diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a protein that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Ethyl 4-({5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It also induces apoptosis in cancer cells and inhibits their proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-({5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate in lab experiments include its high potency, specificity, and low toxicity. However, its limitations include its poor solubility in water and the need for further studies to determine its long-term toxicity and pharmacokinetic properties.

Future Directions

The future directions for the research on Ethyl 4-({5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate include the development of novel drug delivery systems to improve its solubility and bioavailability. Further studies are also needed to determine its potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, the use of this compound as a diagnostic tool for cancer detection and monitoring is also an area of future research.
In conclusion, Ethyl 4-({5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to explore its full potential and develop novel applications for this compound.

Synthesis Methods

The synthesis of Ethyl 4-({5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidine-2-thiol. This intermediate is then reacted with 4-aminobenzoic acid ethyl ester to yield the final product.

Scientific Research Applications

Ethyl 4-({5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been studied extensively for its potential applications in various fields such as medicine, pharmacology, and biochemistry. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities.

properties

Product Name

Ethyl 4-({5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Molecular Formula

C23H25N3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

ethyl 4-[[(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C23H25N3O3S/c1-5-26-21(27)20(15-16-7-13-19(14-8-16)25(3)4)30-23(26)24-18-11-9-17(10-12-18)22(28)29-6-2/h7-15H,5-6H2,1-4H3/b20-15+,24-23?

InChI Key

XSZUFUYNSRUJSI-GVFZAWILSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(C=C2)N(C)C)/SC1=NC3=CC=C(C=C3)C(=O)OCC

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=NC3=CC=C(C=C3)C(=O)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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